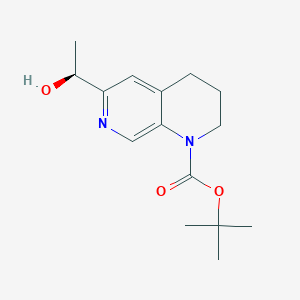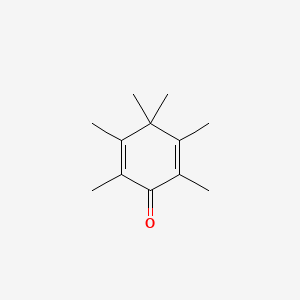
2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes six methyl groups attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one typically involves the chlorination of cyclohexadiene. In this process, chlorine gas reacts with cyclohexadiene to form the desired compound . The reaction conditions often include controlled temperatures and the presence of a catalyst to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorination equipment and stringent safety measures to handle chlorine gas and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. Its unique structure allows it to interact with specific enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexamethylcyclohexane: This compound is similar in structure but lacks the dienone functionality.
4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one: This compound has a similar cyclohexadienone core but with different substituents.
Uniqueness
2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one is unique due to its specific arrangement of methyl groups and the presence of the dienone functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
14790-04-6 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,3,4,4,5,6-hexamethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H18O/c1-7-9(3)12(5,6)10(4)8(2)11(7)13/h1-6H3 |
InChI Key |
MVGMUUAWHJAZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(C1=O)C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


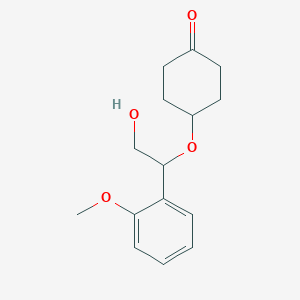
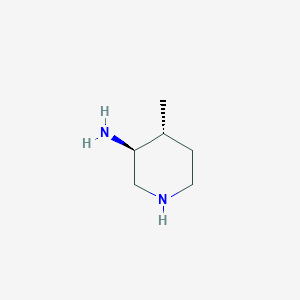
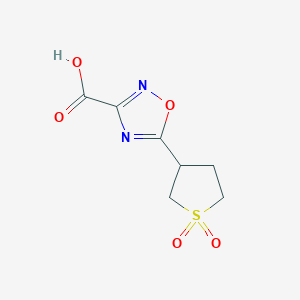
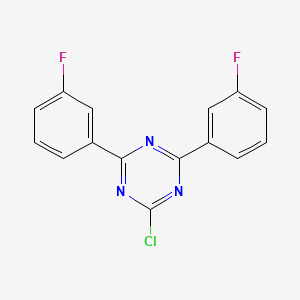
![(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13336714.png)
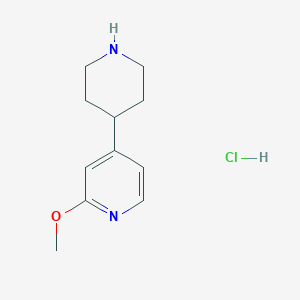
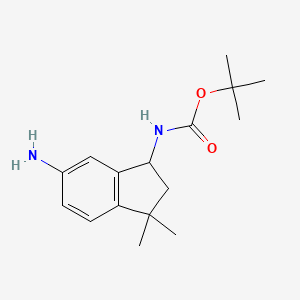
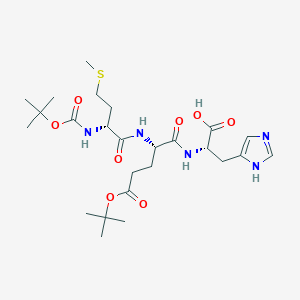
![8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B13336730.png)
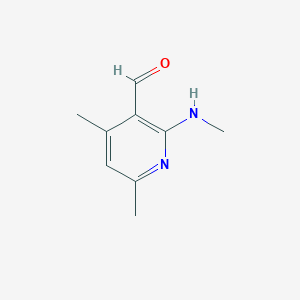
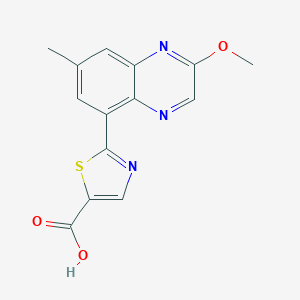
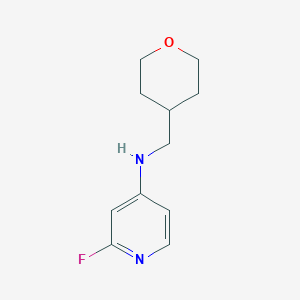
![tert-Butyl 2-oxa-7-azaspiro[3.5]non-5-ene-7-carboxylate](/img/structure/B13336758.png)
